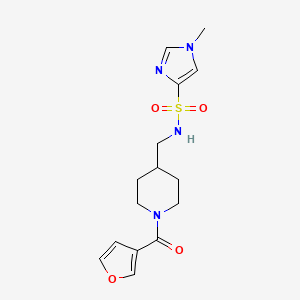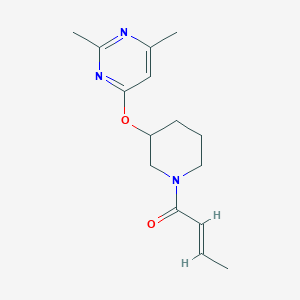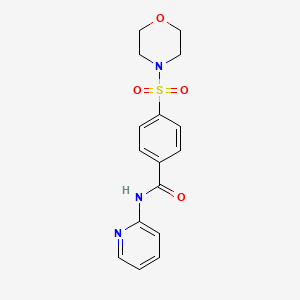
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide, also known as MS-PPOH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid, followed by the addition of triethylamine.
作用機序
Target of Action
Compounds with similar structures, such as imidazo[1,5-a]pyridine derivatives, have been noted for their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .
Mode of Action
Similar compounds have been used in various applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that these compounds may interact with their targets in a way that alters cellular processes, leading to changes in cell behavior.
Biochemical Pathways
Similar compounds have shown to have a wide range of biological properties , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been used in various applications, including anti-cancer drugs , suggesting that they may have significant effects at the molecular and cellular level.
実験室実験の利点と制限
One advantage of using 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, such as aspirin and ibuprofen, this compound does not inhibit the activity of COX-1, which is an enzyme involved in the production of prostaglandins that protect the stomach lining.
However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve and administer in experiments.
将来の方向性
There are several future directions for the study of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide. One direction is the development of more potent and selective inhibitors of COX-2. This could lead to the development of more effective anti-inflammatory and analgesic drugs.
Another direction is the study of this compound in combination with other drugs for the treatment of cancer. This compound has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin.
Finally, the study of this compound in the treatment of neurodegenerative diseases is an area of future research. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Further studies are needed to determine its potential use in the treatment of these diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has potential applications in various fields of scientific research. Its synthesis method involves the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid in the presence of triethylamine. This compound has been found to have anti-inflammatory, analgesic, and anti-cancer effects. Its mechanism of action involves the inhibition of COX-2 and induction of apoptosis in cancer cells. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide involves the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid in the presence of triethylamine. The reaction is carried out in anhydrous acetonitrile at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been found to have potential applications in various fields of scientific research. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, this compound has been studied for its anti-inflammatory and analgesic properties.
In addition, this compound has been found to inhibit the growth of cancer cells. It has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-15-3-1-2-8-17-15)13-4-6-14(7-5-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFVCVYOUOXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2903701.png)
![2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2903702.png)

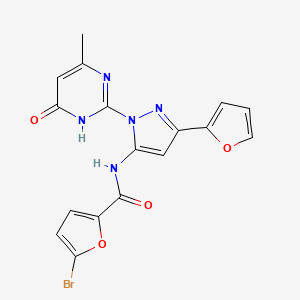
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2903706.png)
![4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzamide](/img/structure/B2903707.png)
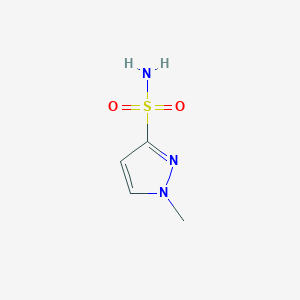
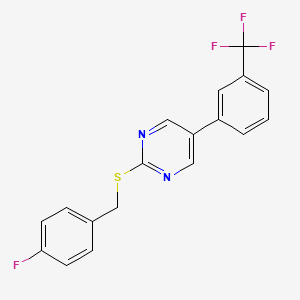
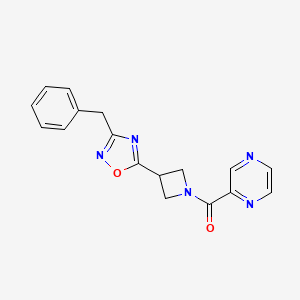

![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)
